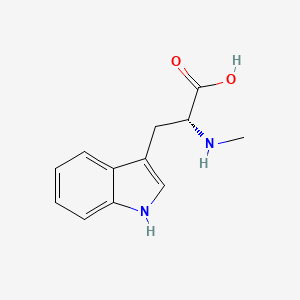
n-Methyl-d-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-d-tryptophan is a chemical compound that is an inhibitor of the tryptophan catabolic enzyme indoleamine 2,3-dioxygenase. It is a chiral compound that can exist as both d- and l-enantiomers.
Preparation Methods
The preparation of n-Methyl-d-tryptophan can be achieved through various synthetic routes. One common method involves the selective labelling of the key amino acid tryptophan using oxidative cyclization reagents. This method allows for the rapid and efficient chemical modification of the side chain of tryptophan amino acids in proteins . Industrial production methods often involve the use of high-throughput analysis and mass spectrometry to ensure the purity and quality of the compound .
Chemical Reactions Analysis
n-Methyl-d-tryptophan undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxaziridine-containing reagents for selective labelling and modification of the indole side chain . Major products formed from these reactions include cyclized alkaloid natural products that mimic the formation of indole-based compounds .
Scientific Research Applications
n-Methyl-d-tryptophan has a wide range of scientific research applications. In chemistry, it is used for the selective labelling of tryptophan residues in proteins, enabling systematic identification of tryptophan residues and their interactions . In biology and medicine, it is extensively utilized in preclinical trials to deplete indoleamine 2,3-dioxygenase activity and kynurenine pathway, which are involved in tumor proliferation pathways . It also supports immunotherapeutic vaccines by reducing tumorigenesis signaling pathways .
Mechanism of Action
The mechanism of action of n-Methyl-d-tryptophan involves the inhibition of the tryptophan catabolic enzyme indoleamine 2,3-dioxygenase. This inhibition leads to the depletion of tryptophan and catabolic kynurenine, which selectively impairs T cells proliferation and survival . The compound also affects various signaling pathways, including the Wnt/β-catenin and NF-κβ pathways, which are involved in tumor proliferation and immune response .
Comparison with Similar Compounds
n-Methyl-d-tryptophan is similar to other tryptamine derivatives such as N,N-dimethyltryptamine, 5-methoxy-N,N-dimethyltryptamine, and psilocybin . it is unique in its ability to inhibit indoleamine 2,3-dioxygenase and its potential use in cancer treatment . Other similar compounds include serotonin, melatonin, and bufotenin, which have different biological functions and applications .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C12H14N2O2/c1-13-11(12(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3,(H,15,16)/t11-/m1/s1 |
InChI Key |
CZCIKBSVHDNIDH-LLVKDONJSA-N |
Isomeric SMILES |
CN[C@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CNC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


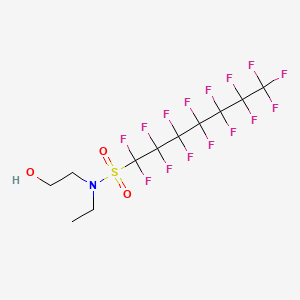
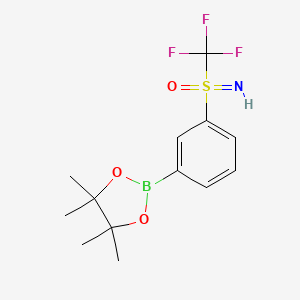
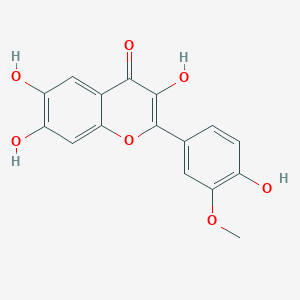
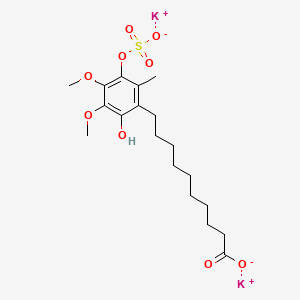

![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)
![N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)


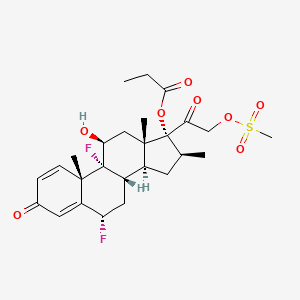

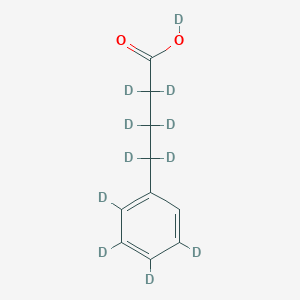
![N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide (Desmethyltiapride)](/img/structure/B13409069.png)
